2-Ethynylquinoline 2-Ethynylquinoline
Brand Name: Vulcanchem
CAS No.: 40176-78-1
VCID: VC2454101
InChI: InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H
SMILES: C#CC1=NC2=CC=CC=C2C=C1
Molecular Formula: C11H7N
Molecular Weight: 153.18 g/mol

2-Ethynylquinoline

CAS No.: 40176-78-1

Cat. No.: VC2454101

Molecular Formula: C11H7N

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

2-Ethynylquinoline - 40176-78-1

Specification

CAS No. 40176-78-1
Molecular Formula C11H7N
Molecular Weight 153.18 g/mol
IUPAC Name 2-ethynylquinoline
Standard InChI InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H
Standard InChI Key KLJNCYLWOJPRSX-UHFFFAOYSA-N
SMILES C#CC1=NC2=CC=CC=C2C=C1
Canonical SMILES C#CC1=NC2=CC=CC=C2C=C1

Introduction

Chemical Structure and Properties

2-Ethynylquinoline (C11H7N) is characterized by its quinoline core structure with an ethynyl group (-C≡CH) attached at the 2-position . The compound has a molecular weight of 153.18 g/mol and is identified by various database registries including the PubChem CID 13081749 . The structure combines the nitrogen-containing heterocyclic quinoline ring system with a terminal alkyne functionality, creating a molecule with both nucleophilic and electrophilic reactive sites.

Physical Properties

The physical properties of 2-ethynylquinoline are essential for understanding its behavior in various chemical reactions and applications. While the search results provide limited specific information about its physical characteristics, we can infer certain properties based on related quinoline structures.

PropertyValue
Molecular FormulaC11H7N
Molecular Weight153.18 g/mol
CAS Number40176-78-1
AppearanceTypically a solid at room temperature
StructureQuinoline ring with ethynyl group at 2-position

The ethynyl group introduces unique reactivity patterns compared to other quinoline derivatives, particularly in its ability to participate in various coupling reactions and cycloadditions.

Synthetic Methodologies

The synthesis of 2-ethynylquinoline and related compounds has been achieved through various methodologies, with transition metal catalysis playing a prominent role in recent developments.

Copper-Catalyzed Approaches

Copper catalysis has emerged as an effective strategy for constructing quinoline derivatives, which may be relevant to the synthesis of 2-ethynylquinoline. Research has demonstrated that copper-catalyzed [5 + 1] annulation of 2-ethynylanilines with N,O-acetals can lead to the preparation of quinoline derivatives with an ester substituent on the 2-position . This approach represents a potential synthetic pathway that could be modified for 2-ethynylquinoline production.

A combination of CuBr2 and trifluoroacetic acid (TFA) has been shown to promote the [5 + 1] annulation of 2-ethynylaniline with ethyl glyoxylate, offering a versatile method for constructing functionalized quinolines . This methodology could potentially be adapted for the synthesis of 2-ethynylquinoline or its precursors.

Gold-Catalyzed Synthesis

Gold catalysis has contributed significantly to the development of quinoline synthesis methodologies. Various gold-catalyzed intermolecular annulation reactions have been established, including:

  • Annulations of aniline derivatives with carbonyl compounds or alkynes

  • Annulations of anthranils with alkynes

  • Annulations based on A3-coupling reactions

Additionally, gold catalysis has facilitated intramolecular cyclization reactions of:

  • Azide-tethered alkynes

  • 1,2-diphenylethynes

  • 2-ethynyl N-aryl indoles

These gold-catalyzed methodologies represent promising approaches for the synthesis of 2-ethynylquinoline and related compounds, particularly due to gold's ability to activate alkyne functionalities.

Indium-Promoted Transformations

Indium tribromide (InBr3) has been reported to promote the dimerization of 2-ethynylaniline derivatives with unsubstituted terminal carbons, leading to the production of polysubstituted quinoline derivatives in good yields . This approach offers a potential route for transforming 2-ethynylquinoline or utilizing it as a starting material in the synthesis of more complex quinoline structures.

Reactivity and Chemical Transformations

The unique structure of 2-ethynylquinoline, combining a quinoline core with a terminal alkyne, enables diverse chemical transformations that make it valuable in organic synthesis.

Dimerization Reactions

Terminal alkynes, including those in structures like 2-ethynylquinoline, can undergo various dimerization reactions. As demonstrated with related compounds, InBr3 can promote the dimerization of 2-ethynylaniline derivatives to produce polysubstituted quinoline compounds . Similar reactivity might be expected for 2-ethynylquinoline, potentially leading to the formation of bis-quinoline products.

Coupling Reactions

The terminal alkyne group in 2-ethynylquinoline makes it an excellent candidate for various coupling reactions, including:

  • Sonogashira coupling with aryl or vinyl halides

  • Click chemistry for triazole formation

  • Glaser-Hay coupling for the synthesis of diynes

These transformations expand the utility of 2-ethynylquinoline as a building block in the synthesis of more complex molecular architectures.

Applications in Chemical Research

2-Ethynylquinoline has potential applications across multiple domains of chemical research, particularly in pharmaceutical development and materials science.

Pharmaceutical Applications

Quinoline derivatives broadly have significant applications in medicinal chemistry . The specific functionality of 2-ethynylquinoline may contribute to the development of pharmaceutically active compounds, potentially including:

  • Antimalarial agents, building upon the established antimalarial activity of certain quinoline derivatives

  • Antifungal compounds

  • Antitumor agents

The ethynyl group provides a reactive handle for further functionalization, allowing for the synthesis of libraries of compounds for biological screening.

Materials Science Applications

The extended π-conjugation in 2-ethynylquinoline, combined with the ethynyl functionality, makes it potentially valuable in materials science applications, particularly in:

  • Development of fluorescent probes

  • Construction of polymeric materials with enhanced electronic properties

  • Design of organic semiconductors

Future Research Directions

Research into 2-ethynylquinoline continues to evolve, with several promising directions for future investigation:

Catalytic Methodologies

Further development of transition metal-catalyzed methodologies for the functionalization of 2-ethynylquinoline could expand its utility in organic synthesis. Particular focus areas might include:

  • Stereoselective transformations of the ethynyl group

  • Cascade reactions initiated by the alkyne functionality

  • Novel heteroatom incorporation strategies

Biological Activity Exploration

Systematic investigation of the biological activities of 2-ethynylquinoline and its derivatives could reveal novel pharmaceutical applications. This would align with the broader interest in quinoline derivatives for medicinal chemistry .

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